molecular formula C7H9BrN2 B2675892 Hydrazine, (3-bromo-4-methylphenyl)- CAS No. 90084-69-8

Hydrazine, (3-bromo-4-methylphenyl)-

Cat. No. B2675892
CAS RN: 90084-69-8
M. Wt: 201.067
InChI Key: ZHTMWTPENRTGJT-UHFFFAOYSA-N
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Description

“Hydrazine, (3-bromo-4-methylphenyl)-” is a chemical compound with the molecular formula C7H9BrN2. It has a molecular weight of 201.06 . This compound is part of a class of compounds known as hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond .


Synthesis Analysis

The synthesis of hydrazine-coupled pyrazoles, which are similar to “Hydrazine, (3-bromo-4-methylphenyl)-”, has been reported in the literature . These compounds were synthesized using elemental microanalysis, FTIR, and 1H NMR techniques . The synthesis involved the reaction of chalcones with hydrazine hydrate .


Molecular Structure Analysis

The molecular structure of “Hydrazine, (3-bromo-4-methylphenyl)-” includes a hydrazine group attached to a phenyl ring, which is substituted with a bromo group and a methyl group . The exact position of these substituents on the phenyl ring can vary, resulting in different isomers .


Physical And Chemical Properties Analysis

“Hydrazine, (3-bromo-4-methylphenyl)-” has a melting point of 94.2 °C and a predicted boiling point of 284.6±28.0 °C . It has a predicted density of 1.564±0.06 g/cm3 and a predicted pKa of 5.11±0.24 .

Scientific Research Applications

Fluorescence Imaging and Environmental Monitoring

  • Fluorescent Probe for Hydrazine : A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for detecting hydrazine in environmental and biological samples. This probe, which exhibits low cytotoxicity and a large Stokes shift, is suitable for quantifying hydrazine in water systems and for fluorescence imaging in cells and zebrafish (Zhu et al., 2019).

Chemical Synthesis and Drug Development

  • Synthesis of Anticonvulsant Compounds : Unverferth et al. (1998) synthesized a series of 3-aminopyrroles using hydrazine, leading to compounds with significant anticonvulsant activity and low neurotoxicity (Unverferth et al., 1998).
  • Antimicrobial Activities : Bharti et al. (2010) investigated arylidene hydrazines for their antimicrobial properties, finding several compounds with effective anti-bacterial and anti-fungal activities (Bharti et al., 2010).

Cancer Research

  • Potential Antineoplastic Agents : Shyam et al. (1985) synthesized N,N'-bis(arylsulfonyl)hydrazines, showing significant antineoplastic activity against certain cancers (Shyam et al., 1985).

Molecular Docking and Dynamics

  • Pharmaceutical Active Hydrazine Derivatives : A study by Mary et al. (2021) conducted molecular docking and dynamics simulations on hydrazine derivatives, revealing their potential as antitumor agents (Mary et al., 2021).

Future Directions

The future directions for “Hydrazine, (3-bromo-4-methylphenyl)-” could involve further exploration of its potential pharmacological activities. Given the reported antileishmanial and antimalarial activities of hydrazine-coupled pyrazoles , “Hydrazine, (3-bromo-4-methylphenyl)-” could potentially be studied for similar activities. Additionally, new synthetic routes and derivatives of this compound could be explored to enhance its pharmacological properties.

properties

IUPAC Name

(3-bromo-4-methylphenyl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-5-2-3-6(10-9)4-7(5)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHTMWTPENRTGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NN)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydrazine, (3-bromo-4-methylphenyl)-

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